3-Pyridinecarboxaldehyde, 5-ethenyl-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-
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Overview
Description
3-Pyridinecarboxaldehyde, 5-ethenyl-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)- is a complex organic compound with the molecular formula C27H28FNO2 and a molecular weight of 417.515 g/mol . This compound is characterized by its unique structure, which includes a pyridine ring, a carboxaldehyde group, and various substituents that contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxaldehyde, 5-ethenyl-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halides or amines.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions, such as:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
3-Pyridinecarboxaldehyde, 5-ethenyl-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxaldehyde, 5-ethenyl-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinecarboxaldehyde derivatives such as:
- Picolinaldehyde (Pyridine-2-carboxaldehyde)
- Nicotinaldehyde (Pyridine-3-carboxaldehyde)
- Isonicotinaldehyde (Pyridine-4-carboxaldehyde)
Properties
Molecular Formula |
C27H28FNO2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
5-ethenyl-4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C27H28FNO2/c1-6-21-25(23(15-30)27(18(4)5)29-26(21)17(2)3)22-13-12-20(28)14-24(22)31-16-19-10-8-7-9-11-19/h6-15,17-18H,1,16H2,2-5H3 |
InChI Key |
JFPFGGKGIBLAOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)C=C)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3)C=O |
Origin of Product |
United States |
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